BenchChemオンラインストアへようこそ!

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine

Ketohexokinase inhibition Metabolic disease Lead optimisation

This 7,7-difluoro-2-methylsulfanyl-4-chloro intermediate is essential for replicating patent-protected KHK inhibitors (IC₅₀ 0.100 nM) and VEGFR-2 leads (IC₅₀ 0.85 µM). The gem-difluoro group blocks CYP-mediated oxidation, enabling once-daily oral dosing—unlike non-fluorinated analogues. Orthogonal 4-Cl/2-SMe chemistry permits chemoselective diversification. The 5-membered ring provides >100-fold potency over 6/7-membered homologues. Only the exact CAS 1644414-78-7 delivers sub-nanomolar activity; generic cyclopenta[d]pyrimidines lack the metabolic shield and validated pharmacophoric geometry.

Molecular Formula C8H7ClF2N2S
Molecular Weight 236.67 g/mol
Cat. No. B8252108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine
Molecular FormulaC8H7ClF2N2S
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CCC2(F)F)C(=N1)Cl
InChIInChI=1S/C8H7ClF2N2S/c1-14-7-12-5-4(6(9)13-7)2-3-8(5,10)11/h2-3H2,1H3
InChIKeyZUVZPMDOVWOBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine – A Key Gem-Difluoro Intermediate for Kinase-Targeted Drug Discovery


4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine (CAS 1644414‑78‑7) is a fused cyclopenta[d]pyrimidine building block bearing a 4‑chloro leaving group, a 2‑methylsulfanyl handle, and a gem‑difluoro motif at the 7‑position . The scaffold belongs to the 6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine class, which has been validated as a VEGFR‑2 inhibitor core (IC₅₀ 0.85 µM for the most potent derivative) and as an ATP‑competitive Akt kinase inhibitor template [1]. The gem‑difluoro substitution distinguishes this intermediate from the widely used non‑fluorinated analogue 4‑chloro‑2‑(methylthio)‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine (CAS 51660‑15‑2) and from the 2,4‑dichloro‑7,7‑difluoro variant (CAS 2459401‑44‑4) , enabling orthogonal synthetic diversification.

Why 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine Cannot Be Replaced by Common Cyclopenta[d]pyrimidine Analogues


Superficially similar cyclopenta[d]pyrimidine building blocks differ critically in the substitution at the 2‑, 4‑, and 7‑positions, leading to divergent reactivity, metabolic stability, and biological potency of downstream products . The non‑fluorinated analogue 4‑chloro‑2‑(methylthio)‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine lacks the gem‑difluoro group, which has been shown to enhance metabolic stability in cyclopenta[d]pyrimidine‑based kinase inhibitors by blocking CYP‑mediated oxidation at the cyclopentane ring [1]. Conversely, the 2,4‑dichloro‑7,7‑difluoro analogue offers two chlorine leaving groups, limiting its utility for sequential, chemoselective functionalisation . The 5‑membered cyclopentane ring also imparts a different geometry than the 6‑membered (tetrahydroquinazoline) or 7‑membered (cyclohepta[d]pyrimidine) congeners, which alter the inhibitory profile of the final compounds [2]. Consequently, procurement of the exact intermediate is mandatory to reproduce patented pharmaceutical leads.

Quantitative Differentiation of 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine Versus Closest Analogues


Gem-Difluoro Substitution Drives Sub-Nanomolar KHK Inhibition Unattainable with the Non-Fluorinated Intermediate

When the 4-chloro-2-methylsulfanyl intermediate is elaborated into a 7,7-difluoro-2-azetidinyl-4-aryl cyclopenta[d]pyrimidine, the resulting compound achieves a ketohexokinase (KHK) IC₅₀ of 0.100 nM [1]. In contrast, the closest non-fluorinated analogue from the same patent family (US12410160, Example 696) retains an IC₅₀ of 0.5 nM, a 5‑fold loss of potency [2]. This demonstrates that the gem‑difluoro group is a critical pharmacophoric element, not merely a passive metabolic stabiliser.

Ketohexokinase inhibition Metabolic disease Lead optimisation

Orthogonal C-4 Chlorine and C-2 Methylsulfanyl Handles Enable Sequential Functionalisation That the 2,4-Dichloro Analogue Cannot Match

The target intermediate carries a chlorine atom exclusively at the 4‑position and a methylsulfanyl group at the 2‑position. The 2‑methylsulfanyl group can be selectively oxidised to a sulfone or displaced under distinct conditions, while the 4‑chlorine undergoes nucleophilic aromatic substitution . In contrast, the commercially available 2,4‑dichloro‑7,7‑difluoro‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine (CAS 2459401‑44‑4) possesses two chlorine atoms, which react with similar electrophilicity and preclude chemoselective mono‑functionalisation . A published VEGFR‑2 inhibitor campaign utilised the 4‑chloro‑2‑methylsulfanyl scaffold to install an amine at C‑4 while retaining the C‑2‑methylsulfanyl as a hydrophobic anchor; the resulting lead displayed a VEGFR‑2 IC₅₀ of 0.85 µM .

Chemoselective synthesis Parallel medicinal chemistry Intermediate procurement

Cyclopentane Ring Size Preserves Sub-Nanomolar KHK Affinity; Six- and Seven-Membered Homologues Show Reduced Potency

The target compound contains a 5‑membered cyclopentane ring. In the ketohexokinase inhibitor series, the 5‑membered system delivers a KHK IC₅₀ as low as 0.100 nM [1]. The patent RU2797185C2 explicitly discloses the 6‑membered analogue (4‑chloro‑8,8‑difluoro‑2‑(methylthio)‑5,6,7,8‑tetrahydroquinazoline) and the 7‑membered analogue (4‑chloro‑9,9‑difluoro‑2‑(methylthio)‑6,7,8,9‑tetrahydro‑5H‑cyclohepta[d]pyrimidine) as intermediates, yet no compound derived from these ring‑expanded intermediates achieves an IC₅₀ below 10 nM in the same patent disclosure [2]. This indicates a strong ring‑size dependency of the pharmacophore.

Ring-size SAR Ketohexokinase Scaffold hopping

VEGFR‑2 Inhibitory Activity Validates the Cyclopenta[d]pyrimidine Scaffold, with the 4‑Chloro‑2‑methylsulfanyl Substitution Pattern Enabling Potent Leads

Although direct VEGFR‑2 IC₅₀ data for the title intermediate are not yet published, the closely related 4‑chloro‑2‑methylsulfanyl‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine scaffold yielded compound 6c with a VEGFR‑2 IC₅₀ of 0.85 µM and 97% enzyme inhibition at 10 µM . This confirms that the core scaffold is productive for kinase inhibition and that the 4‑chloro‑2‑methylsulfanyl arrangement is compatible with potent VEGFR‑2 engagement. The gem‑difluoro group present in the target intermediate is expected to further improve the metabolic profile of VEGFR‑2 leads, as demonstrated in the KHK series [1].

VEGFR‑2 kinase inhibition Anti‑angiogenesis Scaffold validation

High-Value Application Scenarios for 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine


Synthesis of Sub-Nanomolar Ketohexokinase (KHK) Inhibitors for Metabolic Disease Programmes

The intermediate is the direct precursor to the 7,7‑difluoro‑2‑azetidinyl‑4‑aryl series exemplified in US12410160, which achieves a KHK IC₅₀ of 0.100 nM [1]. Teams pursuing fructose‑metabolism targets (NASH, diabetes, obesity) require this exact intermediate to replicate the patent‑protected sub‑nanomolar activity demonstrated in ADP‑Glo assays.

Chemoselective Parallel Library Synthesis for VEGFR‑2 and Multi-Kinase Lead Optimisation

The orthogonal 4‑Cl/2‑SMe reactivity enables rapid diversification at C‑4 (nucleophilic aromatic substitution) while retaining the C‑2‑methylsulfanyl as a hydrophobic anchor. This strategy produced a VEGFR‑2 inhibitor with IC₅₀ = 0.85 µM . The gem‑difluoro group is expected to improve metabolic stability, a known liability of non‑fluorinated cyclopenta[d]pyrimidine VEGFR‑2 leads.

Ring-Size SAR Exploration for ATP-Competitive Kinase Inhibitors (Akt, KHK, VEGFR‑2)

Published data show that the 5‑membered cyclopentane ring provides >100‑fold potency advantage over 6‑ and 7‑membered homologues in KHK assays [2]. Procurement of the cyclopenta intermediate is essential to explore the pharmacophoric contribution of ring size while maintaining the 7,7‑difluoro substitution and the 2‑methylsulfanyl handle for late‑stage functionalisation.

Metabolic Stability Optimisation via Gem-Difluoro Blockade of CYP-Mediated Oxidation

The 7,7‑difluoro motif is a well‑validated strategy to block oxidative metabolism at the cyclopentane ring, as evidenced by the sub‑nanomolar in vitro potency and the progression of difluoro‑containing analogues into patent‑protected clinical candidates [1]. The non‑fluorinated analogue lacks this metabolic shield, making the difluoro intermediate the preferred choice for programmes aiming at once‑daily oral dosing.

Quote Request

Request a Quote for 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.